Ethyl 2-amino-3-cyanopropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

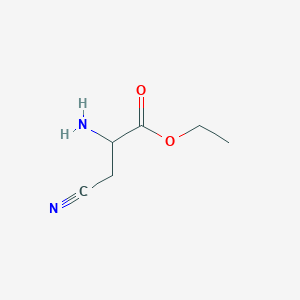

Ethyl 2-amino-3-cyanopropanoate is an organic compound with the molecular formula C6H10N2O2. It is a derivative of cyanoacetic acid and is characterized by the presence of an amino group and a cyano group attached to a propanoate backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3-cyanopropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with an amine under basic conditions. For example, the direct treatment of ethyl cyanoacetate with an amine at room temperature without solvent can yield the desired product . Another method involves stirring ethyl cyanoacetate with an amine at 70°C for several hours, followed by cooling to room temperature .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack of the amine on the cyanoacetate ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-cyanopropanoate undergoes various chemical reactions, including:

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.

Substitution Reactions: The amino group can be substituted with other nucleophiles under appropriate conditions.

Cyclization Reactions: It can undergo cyclization to form pyridine or pyrimidine derivatives.

Common Reagents and Conditions

Bases: Sodium hydroxide, potassium carbonate.

Solvents: Ethanol, methanol, or water.

Catalysts: Acid or base catalysts depending on the reaction type.

Major Products Formed

The major products formed from reactions involving this compound include various heterocyclic compounds such as pyridines, pyrimidines, and other nitrogen-containing rings .

Scientific Research Applications

Ethyl 2-amino-3-cyanopropanoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: Research into its derivatives has shown potential for developing new drugs with antibacterial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-cyanopropanoate involves its ability to act as a nucleophile due to the presence of the amino group. This allows it to participate in various nucleophilic substitution and addition reactions. The cyano group also plays a crucial role in stabilizing reaction intermediates and facilitating the formation of heterocyclic compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-cyanopropanoate: Similar in structure but lacks the amino group.

Methyl 2-amino-3-cyanopropanoate: Similar but with a methyl ester instead of an ethyl ester.

2-Amino-3-cyanopropanoic acid: Similar but without the ester group.

Uniqueness

This compound is unique due to the combination of the amino and cyano groups, which provide it with distinct reactivity and versatility in synthetic chemistry. This makes it a valuable intermediate for the synthesis of a wide range of biologically active and industrially relevant compounds .

Biological Activity

Ethyl 2-amino-3-cyanopropanoate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive review of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C6H10N2O2

- CAS Number : 1314899-89-2

The compound features an amino group, a cyano group, and an ethyl ester, which contribute to its reactivity and biological properties.

This compound exhibits various mechanisms of action depending on the biological target:

- Caspase Inhibition : Research indicates that compounds containing a cyanopropanoic acid moiety can act as potent inhibitors of caspases, particularly caspase 1. These compounds demonstrate selectivity and high potency (IC50 values ≤ 1 nM) against caspase enzymes, which are critical in apoptosis and inflammation pathways .

- Estrogen Receptor Modulation : In studies involving estrogen receptor alpha (ERα), this compound has been identified as a selective antagonist. This property makes it valuable for investigating estrogen-related biological processes and potential therapeutic applications in hormone-dependent cancers.

Therapeutic Applications

- Anti-inflammatory Agents : Due to its ability to inhibit caspase activity, this compound is being explored for its potential in treating inflammatory diseases. The inhibition of caspase 1 can lead to reduced production of pro-inflammatory cytokines, making it a candidate for further development in anti-inflammatory therapies .

- Cancer Therapeutics : The modulation of estrogen receptors suggests that this compound could play a role in developing treatments for hormone-sensitive cancers such as breast cancer. Its selective antagonism may provide a pathway for designing targeted therapies that minimize side effects associated with conventional treatments.

Case Studies and Research Findings

Several studies have evaluated the biological activity and therapeutic potential of this compound:

- Caspase Inhibition Study : A study demonstrated that small molecules based on this compound were synthesized and tested for their inhibitory effects on caspases. The results confirmed that these compounds exhibited significant selectivity towards caspase 1, suggesting their potential as therapeutic agents in diseases characterized by excessive apoptosis or inflammation .

- Estrogen Receptor Study : Another investigation focused on the role of this compound in modulating estrogen receptor activity. The findings indicated that this compound could effectively block ERα-mediated transcriptional activity, providing insights into its application in treating estrogen-dependent tumors.

Data Table: Summary of Biological Activities

Properties

CAS No. |

1314899-89-2 |

|---|---|

Molecular Formula |

C6H10N2O2 |

Molecular Weight |

142.16 g/mol |

IUPAC Name |

ethyl 2-amino-3-cyanopropanoate |

InChI |

InChI=1S/C6H10N2O2/c1-2-10-6(9)5(8)3-4-7/h5H,2-3,8H2,1H3 |

InChI Key |

XLOLZUYPNSADOK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC#N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.